molecular formula C22H24N4O2S B2696099 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2194844-05-6

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2696099
M. Wt: 408.52
InChI Key: LANGOSITCCRWPP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzothiazole, a piperidine, and a hexahydrocinnolinone. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole could be introduced via a reaction of o-aminothiophenol with cyanogen bromide . The piperidine could be synthesized from a simple amine via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzothiazole ring could undergo electrophilic substitution, while the piperidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Applications

Compounds derived from benzothiazole and piperidine structures have been synthesized and tested for their antimicrobial efficacy. For example, benzothiazole derivatives have shown variable and modest activity against strains of bacteria and fungi, suggesting potential utility in addressing antimicrobial resistance and the development of new antibiotics (Patel & Agravat, 2011). Additionally, other studies have focused on the synthesis of new compounds with benzothiazole moieties that possess considerable antibacterial activity (Patel & Agravat, 2009).

Antitumor and Cytotoxic Applications

Research into benzothiazole derivatives has also extended into the realm of cancer therapy, with certain compounds exhibiting potent cytotoxic and antineoplastic activities. For instance, isoxazoline derivatives linked to benzoisothiazoles have been found to possess significant cytotoxic activity against cancer cells, hinting at their potential as antitumor agents (Byrappa et al., 2017). This is supported by the development of novel hybrid heterocycles, combining piperazinyl benzothiazole/benzoxazole with oxadiazole, which displayed notable cytotoxicity towards various human cancer cell lines (Murty et al., 2013).

Electrochemical Sensors and Biosensors

Further applications include the use of benzothiazole derivatives in the development of electrochemical sensors and biosensors for the detection of biologically relevant molecules. For example, a study described the use of a carbon paste electrode modified with a benzothiazoloquinazolinone derivative for the electrocatalytic oxidation of glutathione, demonstrating its potential in pharmaceutical and biological sample analysis (Karimi-Maleh et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity under different conditions .

properties

IUPAC Name

2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-21-12-16-3-1-2-4-18(16)24-26(21)13-15-7-9-25(10-8-15)22(28)17-5-6-19-20(11-17)29-14-23-19/h5-6,11-12,14-15H,1-4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGOSITCCRWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

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